(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide, also known as CPI-455, is a small molecule inhibitor that has been shown to target the bromodomain and extraterminal (BET) family of proteins. BET proteins are important epigenetic regulators that play a role in gene transcription, and they have been implicated in a number of diseases, including cancer, inflammation, and cardiovascular disease. CPI-455 has been shown to inhibit BET protein function, and it is currently being investigated as a potential therapeutic agent for these diseases.
作用機序
(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide is a selective inhibitor of the BET family of proteins. These proteins are involved in the regulation of gene transcription, and they are thought to play a role in a number of diseases, including cancer and inflammation. This compound binds to the bromodomain of BET proteins, which prevents them from interacting with acetylated histones and other transcription factors. This results in a decrease in the expression of genes that are regulated by BET proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit BET proteins, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the expression of inflammatory cytokines in immune cells. These effects suggest that this compound may have potential as a cancer and anti-inflammatory drug.
実験室実験の利点と制限
(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a selective inhibitor of BET proteins, which allows for more precise targeting of these proteins than other inhibitors that target multiple epigenetic regulators. However, one limitation is that this compound has relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain applications.
将来の方向性
There are a number of potential future directions for research on (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in cancer and inflammation. Additionally, the role of BET proteins in other diseases, such as cardiovascular disease and neurodegenerative diseases, could be investigated using this compound as a tool.
合成法
The synthesis of (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has been described in the literature. The compound is typically prepared by reaction of 1-cyclopropylbenzimidazole with 4-(dimethylamino)but-2-enal in the presence of a palladium catalyst. The resulting product is then treated with a reducing agent to yield this compound.
科学的研究の応用
(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has been the subject of a number of scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that this compound could inhibit the growth of several different cancer cell lines, including breast, lung, and prostate cancer cells. Another study showed that this compound could reduce inflammation in a mouse model of rheumatoid arthritis. These findings suggest that this compound may have potential as a cancer and anti-inflammatory drug.
特性
IUPAC Name |
(E)-N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20(2)11-5-8-17(22)18-12-16-19-14-6-3-4-7-15(14)21(16)13-9-10-13/h3-8,13H,9-12H2,1-2H3,(H,18,22)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUOYOZPMVQFLM-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=NC2=CC=CC=C2N1C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=NC2=CC=CC=C2N1C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。